furan-2-yl-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone
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Overview
Description
Furan-2-yl-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone typically involves the condensation of furan derivatives with pyrazole derivatives. One common method includes the reaction of furan-2-carbaldehyde with 5-hydroxy-3-methyl-5-phenyl-4H-pyrazole under acidic or basic conditions to form the desired product. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Furan-2-yl-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of furan-2-yl-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
5-hydroxy-3-methyl-5-phenyl-4H-pyrazole: Another precursor used in the synthesis.
Furan-2-yl-(3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone: A structurally similar compound without the hydroxy group.
Uniqueness
Furan-2-yl-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties. The hydroxy group enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications .
Properties
CAS No. |
401464-72-0 |
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Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
furan-2-yl-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone |
InChI |
InChI=1S/C15H14N2O3/c1-11-10-15(19,12-6-3-2-4-7-12)17(16-11)14(18)13-8-5-9-20-13/h2-9,19H,10H2,1H3 |
InChI Key |
QSMLNAXTKOOSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=CO3 |
solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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